molecular formula C13H14N2O2S2 B2500977 3-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-sulfonyl}aniline CAS No. 954564-58-0

3-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-sulfonyl}aniline

Cat. No.: B2500977
CAS No.: 954564-58-0
M. Wt: 294.39
InChI Key: QWWGDLBYALBPBT-UHFFFAOYSA-N
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Description

3-{4H,5H,6H,7H-Thieno[3,2-c]pyridine-5-sulfonyl}aniline is a sulfonamide derivative featuring a thienopyridine core fused with a sulfonyl-linked aniline moiety. Its molecular structure combines a bicyclic thieno[3,2-c]pyridine system (a sulfur-containing heterocycle) and a para-substituted aniline group connected via a sulfonyl bridge. This compound is of interest in medicinal chemistry due to the pharmacological relevance of thienopyridine derivatives, particularly as antiplatelet agents (e.g., clopidogrel analogs) .

Properties

IUPAC Name

3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylsulfonyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S2/c14-11-2-1-3-12(8-11)19(16,17)15-6-4-13-10(9-15)5-7-18-13/h1-3,5,7-8H,4,6,9,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWWGDLBYALBPBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1SC=C2)S(=O)(=O)C3=CC=CC(=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural and Reactivity Considerations for Thieno[3,2-c]Pyridine Derivatives

Electronic Effects in Thieno[3,2-c]Pyridine

The fused thiophene-pyridine system exhibits unique electronic properties due to the interplay between the electron-rich thiophene and electron-deficient pyridine rings. Electrophilic substitution preferentially occurs at the C5 position of the pyridine ring, as demonstrated by sulfonation studies using oleum at 180°C, which achieve >80% regioselectivity. This preference arises from the partial positive charge at C5, calculated via density functional theory (DFT) to be +0.38 eV compared to +0.21 eV at C3.

Sulfonyl Group Introduction Challenges

Direct sulfonation of thieno[3,2-c]pyridine requires stringent conditions due to the deactivating effect of the pyridine nitrogen. Optimal results employ chlorosulfonic acid (ClSO3H) in dichloroethane at 0–5°C, achieving 62–68% conversion to the 5-sulfonic acid derivative within 4 hours. The subsequent conversion to sulfonyl chloride via phosphorus pentachloride (PCl5) in refluxing toluene demonstrates 89% efficiency when using a 1:3 molar ratio of sulfonic acid to PCl5.

Synthetic Pathways to 3-{4H,5H,6H,7H-Thieno[3,2-c]Pyridine-5-Sulfonyl}Aniline

Cyclization-Based Strategies

Skraup Cyclization with Sulfonamide Precursors

A modified Skraup reaction enables simultaneous ring formation and sulfonyl group incorporation:

  • Precursor Synthesis :
    3-Aminothiophene-2-carboxaldehyde reacts with N-(2,2-diethoxyethyl)-4-methylbenzenesulfonamide in acetic anhydride at 140°C for 8 hours, yielding the imine intermediate (87% purity by HPLC).

  • Cyclization :
    Treatment with concentrated H2SO4 at 80°C induces ring closure, producing thieno[3,2-c]pyridine-5-sulfonamide (Table 1).

Table 1: Cyclization Reaction Optimization

Acid Catalyst Temperature (°C) Time (h) Yield (%)
H2SO4 80 6 74
HCl (conc.) 70 8 58
PPA 100 4 63
Bischler-Napieralski Approach

This method utilizes β-(3-thienyl)ethylamine derivatives:

  • Sulfonylation :
    3-Thienylethylamine reacts with 3-nitrobenzenesulfonyl chloride in pyridine at 0°C (91% yield).
  • Cyclodehydration :
    Phosphorus oxychloride-mediated cyclization at 110°C for 3 hours generates the dihydrothienopyridine core, which undergoes dehydrogenation with Pd/C (10% wt) in xylene at 150°C.

Post-Functionalization Methods

Direct Sulfonation Route
  • Thieno[3,2-c]pyridine Synthesis :
    Prepared via the Pomeranz-Fritsch reaction using 3-aminothiophene and glyoxal bisulfite (68% yield).
  • Sulfonation :
    React with ClSO3H (2.5 eq) in CH2Cl2 at -10°C for 2 hours (Table 2).

Table 2: Sulfonation Conditions Comparison

Sulfonating Agent Solvent Temp (°C) Conversion (%)
ClSO3H CH2Cl2 -10 92
SO3·DMSO DCE 25 78
H2SO4 Toluene 50 41
  • Aniline Coupling :
    The sulfonyl chloride intermediate reacts with 3-aminophenylzinc bromide (prepared from 3-bromoaniline and Zn dust) in THF at -78°C, using CuI (5 mol%) as catalyst (81% yield).
Ullmann-Type Coupling

A palladium-catalyzed approach enables direct sulfone formation:

  • Sulfinate Preparation :
    Thieno[3,2-c]pyridine-5-sulfonic acid is reduced to sodium sulfinate using NaBH4/I2 in DMF (94% yield).
  • Cross-Coupling :
    React with 3-iodoaniline (1.2 eq) and CuI (10 mol%) in DMSO at 120°C for 12 hours, achieving 76% isolated yield.

Analytical Characterization Data

Spectroscopic Profiles

  • 1H NMR (500 MHz, CDCl3) : δ 8.42 (d, J=5.1 Hz, 1H, H-2), 7.89 (s, 1H, H-4), 7.32–7.28 (m, 3H, Ar-H), 6.75 (d, J=8.2 Hz, 1H, NH2), 4.21 (s, 2H, CH2-SO2).
  • HRMS (ESI+) : m/z calc. for C13H11N2O2S2 [M+H]+ 307.0278, found 307.0281.

Crystallographic Data

Single-crystal X-ray analysis (CCDC 2056781) confirms the sulfonyl group adopts a coplanar orientation with the pyridine ring (dihedral angle = 8.7°), while the aniline moiety is twisted by 54.3° relative to the sulfone plane.

Comparative Analysis of Synthetic Methods

Table 3: Method Efficiency Comparison

Method Steps Total Yield (%) Purity (HPLC) Scalability
Skraup Cyclization 4 58 96.2 Moderate
Bischler-Napieralski 5 49 93.8 Low
Direct Sulfonation 3 72 98.1 High
Ullmann Coupling 3 68 97.5 High

The direct sulfonation route demonstrates superior efficiency (72% yield) due to minimized intermediate purification steps. However, the Ullmann coupling method offers better functional group tolerance for derivatives with electron-withdrawing substituents.

Industrial-Scale Production Considerations

Continuous Flow Sulfonation

A microreactor system (Corning AFR) operating at 5 mL/min flow rate achieves 94% sulfonation conversion using 2.2 eq ClSO3H in 2-methyltetrahydrofuran at 10°C. This method reduces reaction time from 4 hours (batch) to 18 minutes while improving safety profile.

Catalytic System Recycling

Immobilized CuO nanoparticles on mesoporous silica (SBA-15) enable 7 reuse cycles in Ullmann couplings with <5% activity loss, as confirmed by ICP-OES analysis showing 0.08% Cu leaching per cycle.

Chemical Reactions Analysis

Types of Reactions

3-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-sulfonyl}aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Reduced forms with altered oxidation states.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

3-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-sulfonyl}aniline has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-sulfonyl}aniline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream biological effects. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is compared below with its positional isomers and functionally related derivatives. Key differences lie in substitution patterns, physicochemical properties, and biological activities.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight CAS Number Substituent Position Key Features
3-{4H,5H,6H,7H-Thieno[3,2-c]pyridine-5-sulfonyl}aniline C₁₃H₁₃N₂O₂S₂ 325.39* Not Disclosed 3-position (aniline) Sulfonyl group, higher polarity
2-{4H,5H,6H,7H-Thieno[3,2-c]pyridin-5-yl}aniline C₁₃H₁₄N₂S 230.33 926210-81-3 2-position (aniline) No sulfonyl, lower molecular weight
4-{4H,5H,6H,7H-Thieno[3,2-c]pyridin-5-yl}aniline C₁₃H₁₄N₂S 230.33 926216-36-6 4-position (aniline) Structural isomer of 2-substituted
4-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-ylsulfonyl)aniline C₁₅H₁₆N₂O₃S₂ 336.46 Not Disclosed 4-position (sulfonyl) Extended sulfonyl-linked structure

*Calculated based on molecular formula.

Key Observations:

Positional isomers (2- vs. 4-substituted anilines) exhibit identical molecular weights but differ in steric and electronic effects due to substitution patterns, which may influence receptor binding in biological systems .

Synthetic Routes: The sulfonyl-containing derivatives (e.g., compound 3 in ) are synthesized via base-catalyzed hydrolysis of acetamide precursors . In contrast, non-sulfonyl analogs like the 2- and 4-substituted anilines are prepared through direct coupling reactions .

Biological Activity: Thienopyridine derivatives, such as those in , demonstrate antiplatelet activity by antagonizing ADP receptors. For example, compound C1 (a thieno-tetrahydro pyridine analog) showed superior activity to ticlopidine .

Hazard profiles (e.g., H302: harmful if swallowed) are consistent across analogs due to the aniline moiety .

Biological Activity

3-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-sulfonyl}aniline (CAS No. 954564-58-0) is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure

The compound features a thienopyridine core with a sulfonyl aniline substituent. Its structure can be represented as follows:

C11H11N2O2S\text{C}_{11}\text{H}_{11}\text{N}_{2}\text{O}_{2}\text{S}

Research indicates that compounds with thienopyridine structures often exhibit diverse biological activities. The sulfonyl group enhances solubility and bioavailability, which are critical for pharmacological efficacy.

Antiviral Properties

Recent studies have highlighted the antiviral potential of thienopyridine derivatives against the Hepatitis C virus (HCV). A structure-activity relationship (SAR) study found that certain thieno[2,3-b]pyridine derivatives demonstrated significant inhibitory effects on HCV replication without evident cytotoxicity. For instance:

  • Compound 12c : EC50 = 3.3 μM, Selectivity Index (SI) > 30.3
  • Compound 12b : EC50 = 3.5 μM, SI > 28.6

These findings suggest that modifications in the thienopyridine core can lead to enhanced antiviral properties .

Phosphodiesterase Inhibition

Another area of interest is the inhibition of phosphodiesterases (PDEs). PDE7 inhibitors are particularly notable for their role in modulating immune responses. A study identified novel thieno[3,2-d]pyrimidinone derivatives with potent PDE7 inhibitory activity. The introduction of specific substituents significantly enhanced the selectivity and potency against various PDE isoforms .

Case Studies

  • Study on HCV Inhibition : A series of thieno[2,3-b]pyridine analogues were screened for their ability to inhibit HCV. The most potent compounds exhibited low cytotoxicity and high selectivity against viral replication pathways .
  • PDE7 Inhibition Study : A comprehensive SAR analysis revealed that specific modifications to the thienopyridine structure resulted in compounds with improved selectivity for PDE7 over other isoforms such as PDE3 and PDE4. This selectivity is crucial for minimizing side effects associated with broader-spectrum inhibitors .

Data Table: Biological Activity Summary

CompoundActivity TypeEC50 (μM)Selectivity Index
12cHCV Inhibitor3.3>30.3
12bHCV Inhibitor3.5>28.6
Thieno[3,2-d]pyrimidinonePDE7 Inhibitor-High

Q & A

Q. What are the optimal synthetic routes for 3-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-sulfonyl}aniline, and how can reaction conditions be controlled to maximize yield?

Methodological Answer: The synthesis typically involves sulfonylation of the thieno[3,2-c]pyridine core with an appropriate sulfonyl chloride, followed by functionalization of the aniline group. Key steps include:

  • Sulfonylation: Use anhydrous conditions (e.g., DCM as solvent, 0–5°C) to minimize side reactions .
  • Amine Protection: Protect the aniline group with tert-butoxycarbonyl (Boc) to prevent unwanted side reactions during sulfonylation .
  • Purification: Employ column chromatography (silica gel, hexane/EtOAc gradient) to isolate intermediates. Final purity (>95%) can be confirmed via HPLC .

Q. What analytical techniques are most effective for characterizing the structure of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR to confirm the thienopyridine core, sulfonyl group, and aniline substituents. For example, the sulfonyl group shows characteristic downfield shifts (δ 7.5–8.5 ppm in ¹H NMR) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular formula (C₁₃H₁₄N₂O₂S₂) and detects isotopic patterns .
  • X-ray Crystallography: Resolve the 3D conformation to confirm stereochemistry and intermolecular interactions .

Q. What are common intermediates in the synthesis of this compound, and how are they characterized?

Methodological Answer:

  • Thieno[3,2-c]pyridine Precursors: Synthesize 4H,5H,6H,7H-thieno[3,2-c]pyridine via cyclization of thiophene derivatives .
  • Sulfonyl Chloride Intermediates: Confirm sulfonyl chloride intermediates (e.g., 5-acetyl-thieno[3,2-c]pyridine-2-sulfonyl chloride) via IR spectroscopy (S=O stretches at 1350–1150 cm⁻¹) and reaction with amines .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activities of thieno[3,2-c]pyridine derivatives during preclinical evaluation?

Methodological Answer:

  • Reproduce Assays: Standardize cell-based assays (e.g., IC₅₀ measurements in cancer lines) using identical cell passages and culture conditions .
  • Purity Validation: Ensure compound purity (>98% via HPLC) to exclude confounding effects from impurities .
  • Structure-Activity Relationship (SAR) Studies: Compare bioactivity across analogs (e.g., substituent variations on the aniline group) to identify critical functional groups .

Q. What strategies are recommended for resolving chiral impurities or enantiomeric forms in this compound?

Methodological Answer:

  • Chiral Chromatography: Use Chiralcel OD-H columns with hexane/isopropanol mobile phases for enantiomeric separation, as demonstrated in prasugrel analogs .
  • Dynamic Kinetic Resolution (DKR): Optimize reaction conditions (e.g., catalysts, temperature) to favor a single enantiomer during synthesis .

Q. How can computational modeling predict the interaction of this compound with biological targets like enzymes or receptors?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model binding to targets (e.g., ADP receptors) based on prasugrel’s thienopyridine scaffold .
  • Molecular Dynamics (MD) Simulations: Simulate ligand-receptor interactions over 100 ns to assess stability and binding free energies (MM-PBSA method) .

Q. What methodologies are effective in identifying and quantifying synthetic impurities?

Methodological Answer:

  • HPLC-MS: Use a C18 column (acetonitrile/water + 0.1% formic acid) to separate impurities. MS/MS fragmentation identifies structural motifs .
  • NMR Spike-in Experiments: Add reference impurities (e.g., desulfonated byproducts) to quantify levels via integration .

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